2-((4,6-Dimethylpyrimidin-2-yl)thio)ethan-1-amine hydrochloride
Overview
Description
2-((4,6-Dimethylpyrimidin-2-yl)thio)ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C8H14ClN3S and its molecular weight is 219.74 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-((4,6-Dimethylpyrimidin-2-yl)thio)ethan-1-amine hydrochloride is human sirtuin 2 (SIRT2) . SIRT2 plays pivotal roles in multiple biological processes such as cell cycle regulation, autophagy, immune and inflammatory responses .
Mode of Action
This compound interacts with SIRT2, inhibiting its function . This compound has been found to be a potent inhibitor of SIRT2, with an IC50 value of 42 nM . It has a very good selectivity to SIRT2 over SIRT1 and SIRT3 .
Biochemical Pathways
The inhibition of SIRT2 by this compound affects multiple biological processes. These include cell cycle regulation, autophagy, and immune and inflammatory responses
Result of Action
In cellular assays, this compound showed a potent ability to inhibit the human breast cancer cell line MCF-7 and increase the acetylation of α-tubulin in a dose-dependent manner . This suggests that the compound’s action results in molecular and cellular effects that could potentially be beneficial in the treatment of cancer.
Biochemical Analysis
Biochemical Properties
2-((4,6-Dimethylpyrimidin-2-yl)thio)ethan-1-amine hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with human sirtuin 2 (SIRT2), a protein involved in multiple biological processes such as cell cycle regulation, autophagy, and immune responses . The compound binds to the active site of SIRT2, inhibiting its deacetylase activity. This interaction leads to increased acetylation of target proteins, such as α-tubulin, which can affect cellular functions and signaling pathways.
Cellular Effects
The effects of this compound on various cell types have been studied extensively. In human breast cancer cell lines, such as MCF-7, the compound has demonstrated potent inhibitory effects on cell proliferation . It induces cell cycle arrest and promotes apoptosis, thereby reducing the viability of cancer cells. Additionally, the compound influences cell signaling pathways by modulating the acetylation status of key proteins, which can alter gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of SIRT2, inhibiting its enzymatic activity . This inhibition leads to the accumulation of acetylated proteins, which can affect various cellular processes. The compound’s ability to modulate protein acetylation highlights its potential as a therapeutic agent for diseases associated with dysregulated acetylation, such as cancer and neurodegenerative disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, but its activity may decrease upon prolonged exposure to light and air . In in vitro studies, the compound’s inhibitory effects on SIRT2 and its impact on cellular functions have been shown to persist for several hours after treatment. Long-term studies in vivo are needed to fully understand the compound’s stability and potential degradation products.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits SIRT2 activity without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with specific enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions These reactions result in the formation of various metabolites, some of which may retain biological activity
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s hydrophilic nature, due to its hydrochloride salt form, facilitates its uptake and distribution in aqueous environments. Once inside cells, the compound can localize to specific compartments, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound has been observed to accumulate in the cytoplasm and nucleus, where it interacts with target proteins such as SIRT2. Its localization to these compartments is essential for its inhibitory effects on enzymatic activity and subsequent cellular responses.
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S.ClH/c1-6-5-7(2)11-8(10-6)12-4-3-9;/h5H,3-4,9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYUKHMKICWSGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCCN)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.